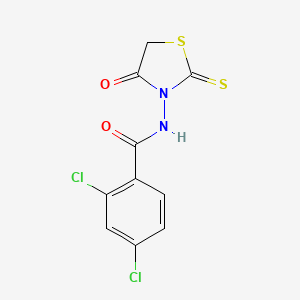

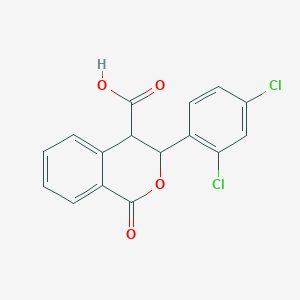

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

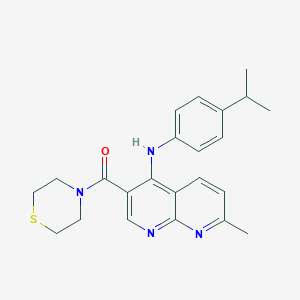

“2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide” is a chemical compound that plays an important role in modern organic and medicinal chemistry . It is synthesized by the reaction of substituted benzohydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid .

Synthesis Analysis

The synthesis of this compound is achieved through two main methods . The first method is based on the acylation of 3-aminorhodanine with acid chlorides . The second method involves cyclization of acid hydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid . Water was found to be the optimal reaction medium .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H9Cl2N3O2S . More detailed structural information can be obtained from NMR spectroscopy and other analytical techniques .Chemical Reactions Analysis

The compound is synthesized by the reaction of substituted benzohydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 124–126°C . More detailed properties can be obtained from various physicochemical property databases .Scientific Research Applications

Antibacterial Activity

Thiazoles are known to exhibit antibacterial properties . The specific substituents on the thiazole ring can greatly affect the biological outcomes .

Antifungal Activity

In addition to their antibacterial properties, thiazoles also have antifungal properties . This makes them valuable in the development of new antifungal drugs .

Anti-inflammatory Activity

Thiazoles have been found to exhibit anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation.

Antitumor Activity

Thiazoles have shown potential in the field of oncology due to their antitumor properties . They could be used in the development of new cancer treatments.

Antidiabetic Activity

Thiazoles have been found to exhibit antidiabetic properties . This could make them valuable in the treatment of diabetes.

Antioxidant Activity

Some thiazole derivatives have been found to exhibit potent DPPH radical scavenging activity, which is a measure of their antioxidant properties .

Antiviral Activity

Thiazoles have also been found to have antiviral properties . This could make them useful in the development of new antiviral drugs.

Neuroprotective Activity

Thiazoles have been found to exhibit neuroprotective properties . This could make them valuable in the treatment of neurological disorders.

Future Directions

Mechanism of Action

Target of Action

The compound 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a derivative of 1,3-thiazolidin-4-one . Compounds containing a 1,3-thiazolidin-4-one fragment are known for their biological activity and are used in the treatment of various conditions . For example, this fragment is a structural unit of a number of peroxisome proliferator-activated receptor (PPAR) antagonists . Therefore, it’s plausible that the primary targets of this compound could be PPARs, which play a crucial role in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

The 1,3-thiazolidin-4-one derivatives are known to exhibit various biological activities . They have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis . Therefore, it’s likely that this compound interacts with its targets to modulate these biological activities.

Result of Action

The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .

properties

IUPAC Name |

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S2/c11-5-1-2-6(7(12)3-5)9(16)13-14-8(15)4-18-10(14)17/h1-3H,4H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCMAJDKIUTKML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)

![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)

![2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2383234.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)

![2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide](/img/structure/B2383246.png)

![7-Fluoro-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383248.png)